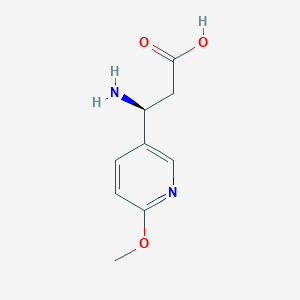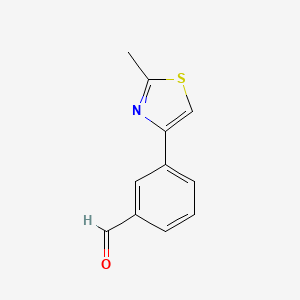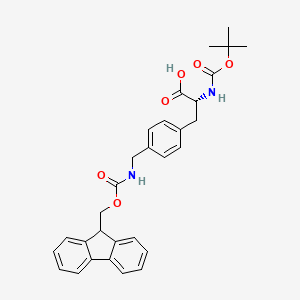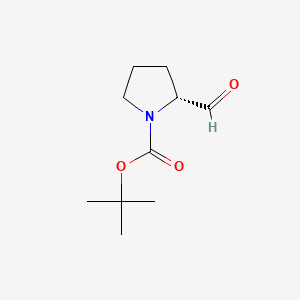
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid” is an amino acid that possesses unique chemical, physical, and biological properties. It is also referred to as "(S)-AMPA". There are two forms of this compound: one is the free form with CAS Number: 773126-35-5 , and the other is the hydrochloride form with CAS Number: 2089671-26-9 .
Molecular Structure Analysis
The molecular weight of the free form of this compound is 196.21 , and the hydrochloride form has a molecular weight of 232.67 . The InChI code for the free form is 1S/C9H12N2O3/c1-14-8-3-2-6 (5-11-8)7 (10)4-9 (12)13/h2-3,5,7H,4,10H2,1H3, (H,12,13) , and for the hydrochloride form, it is 1S/C9H12N2O3.ClH/c1-14-8-3-2-6 (5-11-8)7 (10)4-9 (12)13;/h2-3,5,7H,4,10H2,1H3, (H,12,13);1H/t7-;/m0./s1 .
Physical And Chemical Properties Analysis
The free form of this compound is a powder , and the hydrochloride form is a white to yellow solid . Both forms should be stored at room temperature . .
Aplicaciones Científicas De Investigación
Application in Bone Turnover and Osteoporosis Treatment
A study identified a compound closely related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development in the treatment of osteoporosis (Hutchinson et al., 2003).
Biocatalysis and Pharmaceutical Intermediate Synthesis
A study on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a compound structurally similar to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, demonstrated its importance as an intermediate in pharmaceutical synthesis. The research focused on the enzymatic production of this compound, highlighting its relevance in drug development (Li et al., 2013).
Role in Oncology and Kinase Inhibition
A compound containing a 3-methoxy-2-aminopyridine moiety, structurally related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, was identified as an inhibitor of the oncogenic kinase bRAF. This highlights the potential application of such compounds in oncology, particularly in targeting specific cancer-related pathways (Palmer et al., 2012).
Microbiological Activity
Research on derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, closely related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid, showed significant bacteriostatic and tuberculostatic activities. This underlines the potential use of these compounds in developing new antimicrobial agents (Miszke et al., 2008).
Hydrate Formation in Pharmaceutical Compounds
A study on a pharmaceutical compound related to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid explored the formation of multiple layer hydrates. This research is crucial in understanding the physical and chemical stability of pharmaceuticals under various environmental conditions (Zhao et al., 2009).
Enzymatic Preparation in Pharmaceutical Synthesis
Another study focused on the enzymatic preparation of an (S)-amino acid from a racemic amino acid, which is structurally similar to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid. This research highlights the role of enzymatic processes in the efficient and selective synthesis of pharmaceutical intermediates (Chen et al., 2011).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictogram is GHS07 .
Propiedades
IUPAC Name |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDJSZHYFNBEN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426876 |
Source


|
| Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
CAS RN |
877119-70-5 |
Source


|
| Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)



